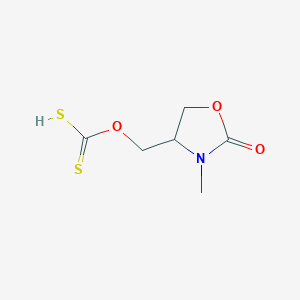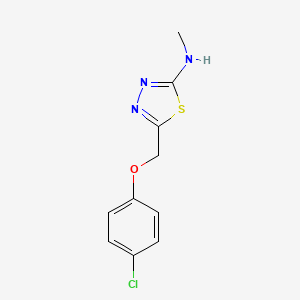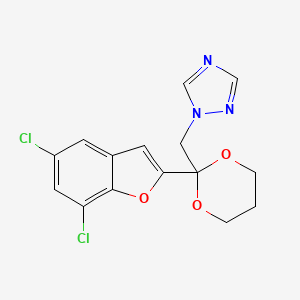
N-((4-Pentylcyclohexyl)methyl)quinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-Pentylcyclohexyl)methyl)quinolin-8-amine is a chemical compound with the molecular formula C21H30N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Pentylcyclohexyl)methyl)quinolin-8-amine can be achieved through various synthetic routes. One common method involves the reaction of quinolin-8-amine with 4-pentylcyclohexylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-((4-Pentylcyclohexyl)methyl)quinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
N-((4-Pentylcyclohexyl)methyl)quinolin-8-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Biological Studies: The compound is used in studies related to its biological activity, including its antimicrobial and antimalarial properties.
Industrial Applications: It is used in the synthesis of other quinoline derivatives that have industrial significance.
Mechanism of Action
The mechanism of action of N-((4-Pentylcyclohexyl)methyl)quinolin-8-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer studies, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival . The compound binds to the active sites of key proteins in this pathway, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-amine: A structural isomer with similar biological activities.
N-((4-Pentylcyclohexyl)methyl)quinoxaline: Another derivative with comparable chemical properties.
Uniqueness
N-((4-Pentylcyclohexyl)methyl)quinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit specific molecular pathways makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
90266-49-2 |
|---|---|
Molecular Formula |
C21H30N2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
N-[(4-pentylcyclohexyl)methyl]quinolin-8-amine |
InChI |
InChI=1S/C21H30N2/c1-2-3-4-7-17-11-13-18(14-12-17)16-23-20-10-5-8-19-9-6-15-22-21(19)20/h5-6,8-10,15,17-18,23H,2-4,7,11-14,16H2,1H3 |
InChI Key |
JVXUHACMQJAMLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)CNC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B12901134.png)

![3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12901142.png)
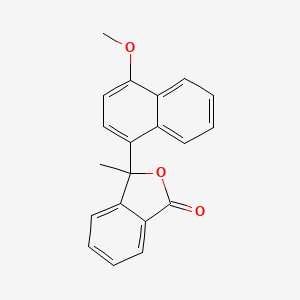

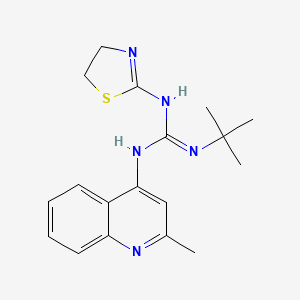
![N'-aminoimidazo[1,2-a]pyrazine-2-carboximidamide](/img/structure/B12901172.png)
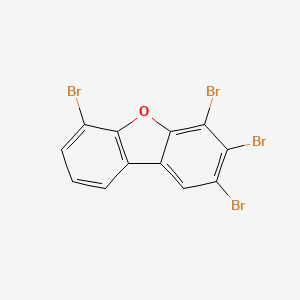
![4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12901187.png)
